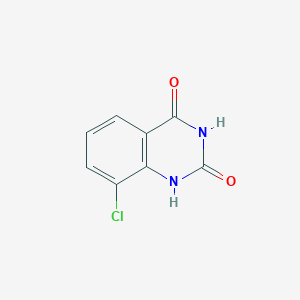

8-Chloroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXWCWNEEZHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598996 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-22-4 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloroquinazoline 2,4 1h,3h Dione and Analogues

Targeted Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione

The direct synthesis of this compound can be approached from several precursors. While the condensation of 2-amino-3-chlorobenzoic acid with a carbonyl source is a primary method, other potential, though less documented, routes involve the transformation of related heterocyclic structures.

Routes from 8-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione

Approaches from 8-Chloroquinazoline-2,4-diol

The compound this compound can be considered the keto tautomer of 8-chloroquinazoline-2,4-diol. The quinazoline-2,4(1H,3H)-dione structure is generally the more stable tautomer compared to the diol form. The conversion of the diol to the dione (B5365651) is a process of keto-enol tautomerization. This equilibrium can be influenced by factors such as the solvent and the presence of acid or base catalysts. In most cases, the equilibrium strongly favors the dione form, and often the diol is not readily isolated as it spontaneously converts to the more stable dione. The tautomerization can be explicitly facilitated by heating in a suitable solvent or by the addition of a catalytic amount of acid or base. youtube.comlibretexts.orglibretexts.orgstackexchange.comleah4sci.comquora.com

General Synthetic Approaches to Quinazoline-2,4(1H,3H)-dione Derivatives

Broader synthetic strategies that are applicable to a wide range of substituted quinazoline-2,4(1H,3H)-diones, including the 8-chloro derivative, are well-established in the chemical literature. These methods typically involve the construction of the heterocyclic ring system from acyclic precursors.

Condensation Reactions of Anthranilic Acid Derivatives

A prevalent and versatile method for the synthesis of quinazoline-2,4(1H,3H)-diones is the condensation of anthranilic acid derivatives with a source of the C2 carbonyl group. For the synthesis of this compound, the starting material would be 2-amino-3-chlorobenzoic acid. This is then reacted with reagents such as urea (B33335), potassium cyanate (B1221674), or isocyanates. nih.goveurjchem.comresearchgate.net

The reaction with potassium cyanate, for instance, proceeds by initially forming an N-acylurea intermediate, which then undergoes intramolecular cyclization to yield the quinazoline-2,4(1H,3H)-dione. This reaction can be carried out in water, making it an environmentally friendly approach. google.com A patent describes the reaction of anthranilic acid with potassium cyanate in an aqueous medium with pH control to generate the corresponding quinazoline-2,4-dione. google.com

| Starting Material | Reagent | Product | Reference |

| 2-Amino-3-chlorobenzoic acid | Urea | This compound | researchgate.net |

| 2-Amino-3-chlorobenzoic acid | Potassium Cyanate | This compound | google.com |

| Substituted Anthranilic Esters | N-pyridyl Ureas | 3-Substituted Quinazoline-2,4(1H,3H)-diones | nih.gov |

Carbonylation Strategies Utilizing Carbon Dioxide

In recent years, the use of carbon dioxide (CO2) as a C1 building block has gained significant attention as a green and sustainable approach to chemical synthesis. The reaction of 2-aminobenzonitrile (B23959) derivatives with CO2 provides a direct and atom-economical route to quinazoline-2,4(1H,3H)-diones. This method avoids the use of toxic reagents like phosgene (B1210022). researchgate.netnih.gov

The reaction involves the carboxylation of the amino group followed by an intramolecular cyclization onto the nitrile group. This process typically requires a catalyst to activate either the 2-aminobenzonitrile or the CO2 molecule. researchgate.netnih.gov

A variety of catalytic systems have been developed to facilitate the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. These catalysts are crucial for achieving high yields and selectivity under milder reaction conditions.

Ionic Liquids (ILs): Ionic liquids, particularly those with basic anions, have been shown to be effective catalysts and solvents for this transformation. rsc.org ILs such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) can efficiently promote the reaction at atmospheric pressure of CO2. rsc.org The basic anion of the IL is believed to deprotonate the amino group of the 2-aminobenzonitrile, increasing its nucleophilicity towards CO2. nih.gov The role of the IL anion's basicity has been studied, indicating a correlation between the pKa of the anion's conjugate acid and the reaction rate. nih.gov

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are another class of potent organocatalysts for this reaction. They can activate CO2 by forming an NHC-CO2 adduct, which then acts as a carboxylating agent for the 2-aminobenzonitrile. This methodology allows the synthesis of a variety of substituted quinazoline-2,4(1H,3H)-diones in high yields under atmospheric CO2 pressure.

| Catalyst Type | Example Catalyst | Substrate | Product | Reference |

| Ionic Liquid | 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) | 2-Aminobenzonitriles | Quinazoline-2,4(1H,3H)-diones | rsc.org |

| Ionic Liquid | Choline hydroxide (B78521) ([Ch][OH]) | 2-Aminobenzonitriles | Quinazoline-2,4(1H,3H)-diones | nih.gov |

| N-Heterocyclic Carbene | Imidazolium-based carbenes | 2-Aminobenzonitriles | Quinazoline-2,4(1H,3H)-diones | youtube.com |

| Alcohol Amine | Diethanolamine (B148213) (DEA) | 2-Aminobenzonitrile | Quinazoline-2,4(1H,3H)-dione | nih.gov |

Other catalytic systems, including organic bases like diethanolamine (DEA) in water, have also been reported to efficiently promote the cyclization of 2-aminobenzonitrile with CO2. nih.gov

Catalyst-Free Methodologies for CO2 Incorporation

The use of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, transforming a waste product into a valuable reagent. unimi.it A particularly innovative and environmentally benign approach for synthesizing quinazoline-2,4(1H,3H)-diones involves the direct reaction of 2-aminobenzonitriles with CO2. Remarkably, this transformation can proceed efficiently in water without the need for any catalyst. rsc.orgresearchgate.net

In this method, the reaction between various substituted 2-aminobenzonitriles and CO2 under pressure in water affords the corresponding quinazoline-2,4(1H,3H)-diones in excellent yields. rsc.org The process is notable for its simplicity and clean nature; the reaction does not proceed in organic solvents, highlighting the unique role of water in facilitating the reaction. researchgate.net This catalyst-free approach avoids the cost and potential toxicity associated with metal or organic catalysts, making it a highly attractive method for industrial application. researchgate.net The reaction represents a greener alternative for the chemical fixation of CO2 to produce valuable heterocyclic compounds. researchgate.net

| Entry | 2-Aminobenzonitrile Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | Quinazoline-2,4(1H,3H)-dione | 98 |

| 2 | 4-Chloro | 7-Chloroquinazoline-2,4(1H,3H)-dione | 96 |

| 3 | 5-Chloro | 6-Chloroquinazoline-2,4(1H,3H)-dione | 95 |

| 4 | 4-Methyl | 7-Methylquinazoline-2,4(1H,3H)-dione | 94 |

Cyclization from 2-Aminobenzamides

2-Aminobenzamides are versatile precursors for the synthesis of quinazolinone derivatives. nih.gov Various methods have been developed to effect the cyclization of these compounds into the desired quinazoline-2,4(1H,3H)-dione core.

One effective one-pot method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org This procedure is notable for its mild conditions and high yields for a range of substituted 2-aminobenzamides. acs.org Another modern approach utilizes visible light as a renewable energy source to induce the condensation cyclization of 2-aminobenzamides with aldehydes, using fluorescein (B123965) as a photocatalyst. rsc.orgnih.gov This metal-free method proceeds smoothly and tolerates a wide variety of functional groups, affording the products in high to excellent yields. nih.gov Additionally, copper-catalyzed aerobic oxidative synthesis from 2-aminobenzamide (B116534) using methanol (B129727) as both a C1 source and a green solvent has been reported as a cost-effective and environmentally friendly route. researchgate.net

Transformations of Isatoic Anhydrides

Isatoic anhydride (B1165640) is a widely used and versatile starting material for the synthesis of numerous quinazoline (B50416) and quinazolinone derivatives. tandfonline.comresearchgate.netresearchgate.net The general synthetic strategy involves a ring-opening reaction of the anhydride with a nitrogen nucleophile, followed by a cyclocondensation step with an electrophile to form the heterocyclic ring system. tandfonline.com

A common and efficient pathway is the reaction of isatoic anhydride with various amines, which opens the anhydride ring to form an intermediate 2-aminobenzamide derivative. researchgate.net This intermediate can then be cyclized. For instance, an eco-efficient, one-pot synthesis has been developed where anthranilic acids (which can be derived from isatoic anhydrides) react with potassium cyanate in water to form a urea derivative. jst.go.jp Subsequent cyclization with a base like NaOH, followed by acidification, yields the desired quinazoline-2,4(1H,3H)-diones in near-quantitative yields. jst.go.jp This method is highly sustainable as it uses water as the solvent and generates minimal waste. jst.go.jp Other methods involve using reagents like phosgene or its surrogates, such as triphosgene, to achieve cyclization after the initial ring-opening. nih.govnih.gov

| Entry | Starting Anthranilic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluoro-2-aminobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 91 |

| 2 | 4-Bromo-2-aminobenzoic acid | 7-Bromoquinazoline-2,4(1H,3H)-dione | 93 |

| 3 | 3-Chloro-2-aminobenzoic acid | This compound | 96 |

| 4 | 4-Chloro-2-aminobenzoic acid | 7-Chloroquinazoline-2,4(1H,3H)-dione | 95 |

Comparative Analysis of Synthetic Efficiency and Atom Economy

When evaluating synthetic methodologies, reaction yield has traditionally been the primary metric. However, the principles of green chemistry emphasize the importance of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov An ideal, 100% atom-economical reaction, such as an addition reaction, incorporates all atoms of the starting materials into the final product, generating no waste. nih.govjocpr.com

A comparative analysis of the primary routes to quinazoline-2,4(1H,3H)-diones reveals significant differences in their efficiency and atom economy.

Transformations of Isatoic Anhydrides: Syntheses starting from isatoic anhydride typically involve a ring-opening step followed by cyclization. The initial reaction with a nucleophile is often followed by a condensation that releases a small molecule. For example, if the second carbonyl group is introduced via a urea derivative formed from an isocyanate, the reaction can be quite efficient. However, the initial formation of the anhydride from anthranilic acid and a carbonyl source often involves the elimination of molecules like water, and the subsequent reaction of the anhydride itself releases CO2 upon ring-opening and cyclization.

Advancements in Green Chemistry Principles for Quinazoline-2,4(1H,3H)-dione Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones has been a fertile ground for the application and advancement of green chemistry principles, aiming to create more sustainable and environmentally conscious chemical processes. frontiersin.org

Key advancements include:

Use of Greener Solvents: A significant shift has been made away from volatile organic compounds towards benign solvents like water. The one-pot synthesis from anthranilic acids and the catalyst-free CO2 incorporation method are prime examples where water is used as the reaction medium at room temperature, simplifying the procedure and reducing environmental impact. rsc.orgjst.go.jp

Catalyst-Free Reactions: Developing reactions that proceed without a catalyst is a major goal of green chemistry. The synthesis of quinazolinediones from 2-aminobenzonitriles and CO2 in water is a breakthrough in this area, eliminating the need for potentially toxic and expensive catalysts. rsc.orgresearchgate.netorientjchem.orgasianpubs.org

Utilization of Renewable Feedstocks and Energy: Carbon dioxide, a greenhouse gas, is repurposed as a renewable C1 feedstock in several modern syntheses. researchgate.net Furthermore, the use of visible light as a clean and inexhaustible energy source for photocatalytic reactions represents a significant green advancement, replacing heat and harsh chemical oxidants. nih.gov

Atom Economy and One-Pot Syntheses: Methodologies are increasingly designed to maximize atom economy. frontiersin.org One-pot syntheses, which combine multiple reaction steps into a single operation, reduce the need for intermediate purification steps, thereby saving solvents, energy, and time, and minimizing waste. jst.go.jp The synthesis from anthranilic acid and potassium cyanate in water is an excellent example of an eco-efficient one-pot process. jst.go.jp

Transition-Metal-Free Approaches: While many efficient catalytic systems rely on transition metals, concerns about their cost, toxicity, and contamination of the final product have driven the development of metal-free alternatives. nih.gov Photocatalytic reactions using organic dyes like fluorescein and organocatalytic methods fall into this category, offering a safer and more sustainable approach to synthesis. acs.orgnih.gov

These advancements collectively contribute to making the synthesis of pharmacologically important molecules like this compound more efficient, safer, and environmentally sustainable. nih.gov

Advanced Spectroscopic and Structural Elucidation of 8 Chloroquinazoline 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of 8-Chloroquinazoline-2,4(1H,3H)-dione, typically recorded in a solvent such as DMSO-d₆, provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound displays distinct signals corresponding to the aromatic protons and the N-H protons of the heterocyclic ring. jst.go.jp

The aromatic region of the spectrum is of particular interest. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, the proton at position 7 (H-7) will also present as a doublet, coupled to H-6. The H-6 proton, being coupled to both H-5 and H-7, should appear as a triplet. The presence of the electron-withdrawing chlorine atom at position 8 influences the chemical shifts of the adjacent protons.

The protons attached to the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. In DMSO-d₆, these protons are observed at approximately 11.65 and 11.50 ppm. jst.go.jp

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ jst.go.jp

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.65 | s | - | N-H |

| 11.50 | s | - | N-H |

| 7.87 | d | 8.0 | Ar-H |

| 7.77 | d | 8.0 | Ar-H |

| 7.17 | t | 8.0 | Ar-H |

s = singlet, d = doublet, t = triplet

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of the eight carbon atoms in the molecule. jst.go.jp

The two carbonyl carbons (C-2 and C-4) are characteristically found at the downfield end of the spectrum, typically in the range of 150-165 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons exhibit signals in the range of 115-140 ppm. The carbon atom directly attached to the chlorine (C-8) will have its chemical shift influenced by the halogen's electronegativity and is found at approximately 130.6 ppm. jst.go.jp

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆ jst.go.jp

| Chemical Shift (δ) ppm | Assignment |

| 161.9 | C=O |

| 151.4 | C=O |

| 137.8 | Ar-C |

| 133.5 | Ar-C |

| 130.6 | Ar-C-Cl |

| 126.6 | Ar-C |

| 125.4 | Ar-C |

| 115.4 | Ar-C |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₈H₅ClN₂O₂. The calculated monoisotopic mass is 196.0039 g/mol .

The mass spectrum would also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinazoline-2,4(1H,3H)-diones, common fragmentation pathways involve the loss of CO and NCO moieties from the heterocyclic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups (C=O) will give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and the C-N stretching vibrations will appear in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

X-ray Diffraction Analysis for Solid-State Structural Determination

Quinazoline-2,4(1H,3H)-dione crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure reveals a planar molecule, with intermolecular N-H···O hydrogen bonds forming a two-dimensional network. nih.gov It is expected that this compound would exhibit a similar planar structure and engage in comparable intermolecular interactions in the solid state. The presence of the chlorine atom might introduce additional weak intermolecular interactions, such as C-H···Cl or Cl···Cl contacts, which could influence the crystal packing.

Application of Other Advanced Analytical Techniques in Quinazoline-2,4(1H,3H)-dione Characterization

Beyond the core techniques, other advanced analytical methods can be applied to further characterize quinazoline-2,4(1H,3H)-diones. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to confirm the proposed structure. These computational studies can also provide insights into the electronic properties and reactivity of the molecule.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful microscopy techniques for visualizing the micro and nano-scale structure of materials.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and morphology of solid this compound. By scanning the sample with a focused beam of electrons, SEM can generate high-resolution images revealing details about the crystal shape, size distribution, and surface texture. While specific SEM images for this compound are not readily found, analysis would likely focus on determining the crystalline nature, identifying any amorphous regions, and assessing the homogeneity of the sample.

| Parameter | Description |

| Magnification | Typically ranging from 10x to 300,000x |

| Resolution | Capable of resolving features down to the nanometer scale |

| Information Obtained | Surface topography, crystal morphology, particle size and distribution |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the observation of the internal structure of the material. For this compound, TEM could be used to examine the crystal lattice, identify defects, and analyze the electron diffraction patterns to confirm its crystalline structure.

| Parameter | Description |

| Magnification | Typically ranging from 50x to over 50,000,000x |

| Resolution | Capable of resolving features at the atomic level |

| Information Obtained | Internal structure, crystallography, presence of defects |

While these techniques are standard for material characterization, published studies detailing the SEM and TEM analysis of this compound are scarce.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace metal analysis. In the context of this compound, ICP-OES would be instrumental in verifying the purity of the compound by detecting and quantifying any metallic impurities that may be present from the synthesis process, such as residual catalysts.

The sample would first be digested and aspirated into an argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths, which is then detected and quantified.

| Element | Potential Source | Typical Detection Limit (µg/L) |

| Palladium (Pd) | Residual catalyst from coupling reactions | 1 - 10 |

| Platinum (Pt) | Residual catalyst | 5 - 50 |

| Rhodium (Rh) | Residual catalyst | 1 - 10 |

| Iron (Fe) | Contamination from reactors or reagents | 1 - 10 |

| Copper (Cu) | Contamination from reactors or reagents | 1 - 10 |

No specific ICP-OES data for this compound has been identified in the reviewed literature. The values in the table represent typical detection limits for the technique and potential impurities based on common synthetic routes for similar compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS would provide detailed information about the chemical bonding of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine) on the surface of the sample.

By irradiating the material with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. This would be particularly useful for confirming the integrity of the quinazolinedione ring structure and the C-Cl bond.

| Element | Orbital | Expected Binding Energy (eV) | Information on Chemical State |

| C | 1s | ~284-288 | Distinguishing between C-C, C-N, C=O, and C-Cl bonds |

| N | 1s | ~399-401 | Analyzing the N-H and N-C=O environments |

| O | 1s | ~531-533 | Confirming the C=O functional groups |

| Cl | 2p | ~200-202 | Verifying the covalent C-Cl bond |

Specific XPS spectra for this compound are not available in published literature. The expected binding energies are estimates based on typical values for similar organic compounds. This analysis would be crucial for confirming the surface purity and chemical structure of the synthesized compound.

Computational and Theoretical Investigations of 8 Chloroquinazoline 2,4 1h,3h Dione Electronic and Molecular Structure

Quantum Chemical Calculation Methodologies and Applications

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are commonly employed to predict molecular geometries, energies, and a variety of other physicochemical properties.

Tautomeric Preference and Equilibrium Studies

Quinazoline-2,4(1H,3H)-dione can exist in several tautomeric forms, including the dione (B5365651), keto-enol, and di-enol forms. Computational studies on the parent compound have explored the relative stabilities of these tautomers. The introduction of a chloro substituent at the 8-position would likely alter the tautomeric equilibrium due to its electronic influence. A comprehensive computational study would be necessary to quantify these effects and predict the predominant tautomer under various conditions. At present, such a study for 8-Chloroquinazoline-2,4(1H,3H)-dione is not available.

Electronic Structure Analysis and Aromaticity Assessment

The electronic structure of a molecule dictates its chemical behavior. For cyclic systems like this compound, understanding the aromaticity of the fused rings is crucial.

Nucleus Independent Chemical Shifts (NICS) for Aromaticity Quantification

NICS is a widely used computational method to assess the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. While NICS analysis has been performed on the unsubstituted quinazoline-2,4(1H,3H)-dione, there is no published data on how the chloro substituent at the 8-position affects the NICS values for either the benzene (B151609) or the pyrimidine-dione ring of the molecule. Such a study would provide insight into the electronic delocalization within the bicyclic system.

Chemical Transformations and Derivatization Strategies of the 8 Chloroquinazoline 2,4 1h,3h Dione Core

Halogenation Reactions for Further Functionalization

The transformation of the dione (B5365651) moiety into more reactive functional groups is a cornerstone for diversifying the 8-chloroquinazoline-2,4(1H,3H)-dione core. The most significant of these transformations is the conversion of the carbonyl groups at the C2 and C4 positions into chloro groups, yielding 2,4,8-trichloroquinazoline (B1321833). This di-chlorination dramatically enhances the electrophilicity of the C2 and C4 positions, making them susceptible to subsequent nucleophilic substitution.

The reaction is typically accomplished by heating the starting dione in a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often under reflux conditions. chemicalbook.comgoogle.com This process effectively replaces the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms. The resulting 2,4,8-trichloroquinazoline is a highly versatile intermediate for creating extensive libraries of quinazoline (B50416) derivatives.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phosphorus oxychloride (POCl₃) | Heating, Reflux | 2,4,8-Trichloroquinazoline | High | chemicalbook.comgoogle.com |

Nucleophilic Substitution Reactions at Key Ring Positions

Following halogenation to 2,4,8-trichloroquinazoline, the chloro groups at the C2 and C4 positions become prime targets for nucleophilic aromatic substitution (SNAr) reactions. A well-documented principle in quinazoline chemistry is the regioselective reactivity of these two positions. The chlorine atom at the C4 position is significantly more labile and reactive towards nucleophiles than the chlorine at the C2 position. stackexchange.comnih.gov

This difference in reactivity allows for selective functionalization. Under mild reaction conditions (e.g., lower temperatures), nucleophiles such as primary and secondary amines, anilines, and hydrazines will preferentially displace the C4-chloro group. stackexchange.commdpi.com Substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or the use of stronger bases. stackexchange.com This stepwise reactivity provides a powerful synthetic handle to introduce different substituents at the C2 and C4 positions. The chlorine at the C8 position is part of the benzene (B151609) ring and is generally unreactive towards traditional SNAr reactions unless specifically activated.

| Position | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| C4 (Selective) | Primary/Secondary Amines, Anilines | Mild (e.g., 0 °C to room temp.), often with a base (Et₃N, DIPEA) | 4-Amino-2,8-dichloroquinazolines | nih.govmdpi.com |

| C4 (Selective) | Hydrazine Hydrate | Ethanol, 0-5 °C | 2,8-Dichloro-4-hydrazinylquinazoline | stackexchange.com |

| C2 (Subsequent) | Hydrazine Hydrate | Harsh (e.g., refluxing isopropanol) | 8-Chloro-2,4-dihydrazinylquinazoline | stackexchange.com |

Electrophilic Substitution on the Aromatic Moiety

Direct electrophilic aromatic substitution (EAS) on the benzene portion of the this compound core is challenging. The pyrimidine-dione ring acts as a strong electron-withdrawing group, which deactivates the attached benzene ring towards attack by electrophiles. total-synthesis.com Furthermore, the existing chlorine atom at the C8 position also contributes to this deactivation.

Reactions Involving N-H Protons for N-Substitution

The this compound molecule possesses two acidic N-H protons at the N1 and N3 positions, which can be readily deprotonated by a base to form nucleophilic anions. These anions can then react with various electrophiles, leading to N-substituted products. juniperpublishers.com

This N-alkylation or N-arylation is a common strategy for introducing diverse side chains. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) using a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the nitrogen. mdpi.com Subsequent addition of an alkylating or arylating agent, such as an alkyl halide or an activated aryl halide, furnishes the desired product. Depending on the stoichiometry and reaction conditions, substitution can occur at one or both nitrogen atoms.

| Reactant | Base | Solvent | Electrophile Example | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | K₂CO₃, Cs₂CO₃, NaH | DMF, THF | Alkyl Halides (e.g., Benzyl chloride, Ethyl chloroacetate) | N1- and/or N3-substituted derivatives | juniperpublishers.commdpi.com |

Diversification Through Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for functionalizing the C8-chloro position on the aromatic ring. nih.gov Among these, the Suzuki-Miyaura coupling is particularly prevalent, enabling the formation of a carbon-carbon bond between the C8 position of the quinazoline core and a variety of organic groups. wikipedia.org

The Suzuki reaction involves the coupling of the C8-chloro group with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling extensive exploration of the structure-activity relationship at this position. mdpi.com This strategy is highly valued for its functional group tolerance and reliable outcomes.

| Substrate | Coupling Partner | Catalyst Example | Base Example | Solvent Example | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 8-Aryl-quinazoline-2,4(1H,3H)-dione | mdpi.comnih.govresearchgate.net |

Synthetic Utility and Industrial Applications of the Quinazoline 2,4 1h,3h Dione Scaffold

Role as a Key Synthetic Intermediate in Complex Molecule Construction

8-Chloroquinazoline-2,4(1H,3H)-dione is a foundational intermediate for the synthesis of a wide array of more complex molecules. The core structure possesses two nitrogen atoms (N-1 and N-3) that can be functionalized, allowing for the introduction of various substituents to modulate the molecule's properties. This derivatization is central to its utility in constructing diverse chemical libraries for drug discovery.

The synthesis of novel compounds often begins with the quinazoline-2,4(1H,3H)-dione nucleus, which can be prepared from corresponding anthranilic acid derivatives. mdpi.com This core is then elaborated upon. For instance, N-alkylation at the N-1 and N-3 positions is a common strategy. One approach involves reacting the dione (B5365651) with ethyl chloroacetate, followed by hydrazinolysis, to create a key acetohydrazide intermediate, which can be further modified to introduce novel heterocyclic systems. nih.gov Another strategy involves introducing substituents at the N-1 position through alkylation reactions with various halides, while the N-3 position can be modified to create derivatives like 3-hydroxyquinazoline-2,4(1H,3H)-diones. nih.gov These modifications are instrumental in developing compounds targeting specific biological pathways. The scaffold has been used to create derivatives that act as inhibitors for enzymes such as c-Met/VEGFR-2, PARP-1/2, and carbonic anhydrases, highlighting its importance as a versatile starting material. nih.govrsc.orgnih.gov

The general synthetic accessibility allows for the creation of hybrid molecules where the quinazolinedione core is linked to other pharmacologically active moieties. nih.gov For example, an acetyl/amide group can serve as a bridge to connect the quinazolinedione scaffold to other heterocyclic systems like azetidinone, pyrrole, oxazole, and thiazole. nih.gov This modular approach enables the construction of complex molecules with potentially synergistic or novel biological activities.

Scalability of Synthetic Methods for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical factor for the commercial viability of any chemical compound. For this compound and its parent scaffold, scalable synthetic routes have been successfully developed.

A notable example is an eco-efficient, one-pot synthesis that can be performed in water at room temperature. This method starts with an anthranilic acid derivative (such as 2-amino-3-chlorobenzoic acid) which reacts with potassium cyanate (B1221674) to form a urea (B33335) derivative. This intermediate then undergoes cyclization with sodium hydroxide (B78521), followed by acidification with hydrochloric acid to yield the final quinazoline-2,4(1H,3H)-dione product in near-quantitative yields. jst.go.jp A key advantage of this process is its demonstrated scalability, with successful scale-up to 1 kg of starting material, making it a viable method for industrial manufacturing. jst.go.jp The simplicity of the procedure, where the pure product is isolated by filtration, further enhances its industrial applicability. jst.go.jp

Another synthetic approach that demonstrates scalability involves the annulation of substituted anthranilic esters with N-pyridyl ureas. This method, which does not require metal catalysts, can be easily scaled to gram quantities, offering a practical route for producing significant amounts of quinazolinedione derivatives. mdpi.com The ability to produce these scaffolds on a large scale is crucial for their application in the pharmaceutical industry, where substantial quantities are needed for preclinical and clinical development.

Rational Design Principles for Novel Chemical Entities Based on the Scaffold

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone for the rational design of new therapeutic agents. Its rigid bicyclic structure provides a fixed platform for the spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. The design process often involves modifying the N-1 and N-3 positions, as well as the benzene (B151609) ring, to optimize potency, selectivity, and pharmacokinetic properties. The 8-chloro substituent, in particular, offers a specific modification point that influences the electronic and lipophilic character of the molecule.

Structure-activity relationship (SAR) studies have guided the development of potent inhibitors for various biological targets. For example, in the design of dual c-Met/VEGFR-2 tyrosine kinase inhibitors, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been explored. nih.gov Similarly, novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety were rationally designed as potent PARP-1/2 inhibitors for cancer therapy. rsc.org The design of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV has also been based on this versatile scaffold. nih.govresearchgate.net The introduction of different substituents on the fused benzo ring, including halogens like chlorine, has been shown to be critical for achieving potent and selective inhibition of tumor-associated carbonic anhydrases IX and XII. nih.gov

The table below summarizes key rational design strategies for developing novel chemical entities based on the quinazoline-2,4(1H,3H)-dione scaffold.

| Target | Design Strategy | Key Modifications | Reference |

| c-Met/VEGFR-2 | Design of dual tyrosine kinase inhibitors. | Introduction of various substituents at the N-3 position. | nih.gov |

| PARP-1/2 | Development of inhibitors for DNA repair enzymes. | Appending a 3-amino pyrrolidine moiety to the scaffold. | rsc.org |

| Bacterial Gyrase | Creation of fluoroquinolone-like antibacterial agents. | Incorporation of heterocyclic rings at the N-1 and N-3 positions. | nih.govresearchgate.net |

| Carbonic Anhydrase IX/XII | Development of selective inhibitors for tumor-associated enzymes. | Substitution on the fused benzo ring with groups like Cl, NO₂, CF₃. | nih.gov |

| α-Amylase / α-Glucosidase | Design of antidiabetic agents. | Synthesis of 3-substituted derivatives (e.g., 3-propyl, 3-cyclohexyl). | mdpi.com |

Development of Sustainable and Eco-Efficient Manufacturing Processes

In line with the principles of green chemistry, significant efforts have been made to develop sustainable and environmentally friendly manufacturing processes for quinazoline-2,4(1H,3H)-diones. These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption compared to traditional synthetic routes, which often require harsh conditions like high temperatures and pressures, or the use of expensive and toxic transition-metal catalysts. jst.go.jp

Several innovative and eco-efficient approaches have been reported:

Synthesis in Water: A one-pot synthesis has been developed that uses water as the solvent and proceeds at room temperature. This process starts from anthranilic acids and potassium cyanate, generating the desired product in high purity and yield with only an aqueous filtrate as waste. jst.go.jpresearchgate.net This method avoids organic solvents and simplifies product isolation.

CO₂ as a Carbonyl Source: Carbon dioxide, a renewable and non-toxic C1 source, has been successfully utilized for the synthesis of quinazoline-2,4(1H,3H)-diones. One catalyst-free method involves the reaction of CO₂ with 2-aminobenzonitriles in water, which proceeds efficiently to give excellent yields. rsc.org Another approach uses ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297), as both a solvent and a catalyst, enabling the reaction to occur at atmospheric pressure. rsc.org

Photocatalysis: A green chemistry milestone has been achieved using visible-light photocatalysis. This method employs curcumin-sensitized titanium dioxide (TiO₂) nanoparticles to drive the synthesis of quinazoline (B50416) derivatives under mild conditions, utilizing visible light as a renewable energy source. mdpi.com

These sustainable methods represent a significant advancement in the manufacturing of this important chemical scaffold, aligning chemical production with environmental stewardship. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 8-chloroquinazoline-2,4(1H,3H)-dione, and how do they differ in methodology?

Answer:

The compound is traditionally synthesized via:

- Anthranilic acid derivatives with chlorosulfonyl isocyanate (toxic, multistep, phosgene-dependent routes) .

- One-pot eco-friendly methods using water as a solvent at room temperature, yielding 82–90% purity via cyclization of substituted anthranilamides with CO₂ or urea derivatives .

Key Data Comparison:

| Method | Reagents | Yield | Toxicity | Reference |

|---|---|---|---|---|

| Traditional (phosgene) | Anthranilamide, phosgene | 60–70% | High | |

| CO₂-based | Anthranilic acid, CO₂ | 85–90% | Low | |

| One-pot aqueous | 2-Nitrobenzamide, urea | 82% | Minimal waste |

Advanced: How can researchers resolve contradictory spectroscopic data for 8-chloroquinazoline derivatives?

Answer:

Contradictions often arise from tautomerism (e.g., keto-enol equilibrium) or substituent effects. Methodological steps include:

- Multidimensional NMR : Assign peaks using - HSQC/HMBC to confirm connectivity (e.g., δ 11.65 ppm for NH in DMSO-d₆) .

- X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., bond lengths confirming keto dominance) .

- pH-dependent studies : Monitor chemical shift changes in NMR to identify zwitterionic forms .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- and NMR : Identify NH protons (δ 11.50–11.65 ppm) and carbonyl carbons (δ 151–162 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 211.0243 for C₈H₅ClN₂O₂) .

- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and NH bends (3200–3400 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of 8-chloroquinazoline derivatives?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 7 to enhance HIV reverse transcriptase inhibition .

- Zwitterionic stability : Adjust pH to stabilize the active N-protonated form, improving membrane permeability .

- Docking studies : Use computational models (e.g., MOE) to predict binding affinities with target proteins .

Basic: What green chemistry approaches improve the synthesis of quinazoline-2,4-diones?

Answer:

- Solvent-free conditions : Reduce waste using microwave-assisted or mechanochemical synthesis .

- CO₂ utilization : Replace phosgene with CO₂ in cyclization reactions (e.g., 85% yield via Se-catalyzed carbonylation) .

- Aqueous one-pot synthesis : Achieve 82% yield at room temperature with minimal purification .

Advanced: How do conflicting reports on reaction yields for 8-chloroquinazoline synthesis arise, and how can they be validated?

Answer:

Discrepancies stem from:

- Impurity profiles : Side products from nitro reduction (e.g., 6-amino derivatives) may inflate yields .

- Catalyst efficiency : Compare Pd vs. Se catalysts in carbonylation routes (Pd: 75% yield; Se: 90% yield) .

- Validation : Cross-check purity via HPLC (≥95% area) and elemental analysis (Δ ≤0.4% for C/H/N) .

Basic: What safety precautions are critical when handling intermediates in 8-chloroquinazoline synthesis?

Answer:

- Phosgene alternatives : Use triphosgene (less volatile) or CO₂-based reagents .

- PPE : Employ fume hoods, nitrile gloves, and gas detectors for toxic intermediates (e.g., chlorosulfonyl isocyanate) .

- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: What crystallographic strategies resolve ambiguities in the tautomeric forms of quinazoline-2,4-diones?

Answer:

- Low-temperature XRD : Capture metastable enol forms (e.g., O-H···O hydrogen bonds at 1.8 Å) .

- DFT calculations : Compare experimental vs. computed bond lengths to identify dominant tautomers .

- Polymorph screening : Use solvent-drop grinding to isolate distinct crystalline forms .

Basic: How can researchers purify this compound effectively?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (3:7) for nitro-substituted derivatives .

- Recrystallization : Dissolve in hot ethanol (80°C) and cool to 4°C for 75% recovery .

- Acid-base extraction : Isolate zwitterionic forms via pH-adjusted precipitation (pH 4–5) .

Advanced: What computational tools predict the bioactivity of 8-chloroquinazoline analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.